molecular formula C18H26O4 B1325974 Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate CAS No. 898757-87-4

Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate

Cat. No. B1325974
M. Wt: 306.4 g/mol
InChI Key: MFNFDDBUNDAQDC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Isocyanates, which Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate is a derivative of, are known to be reactive towards a variety of nucleophiles including alcohols, amines, and even water . They are also involved in various reactions such as the Schmidt reaction, Curtius rearrangement, and Lossen rearrangement .

Scientific Research Applications

Enzyme-Catalyzed Synthesis

Research has explored the enzyme-catalyzed asymmetric synthesis of optically active compounds using ethyl 4-phenyl-4-oxobutyrate, a compound similar to Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate. For example, Xia et al. (2013) achieved highly enantioselective reduction of ethyl 4-phenyl-4-oxobutyrate with Candida magnoliae and Saccharomyces cerevisiae, producing optically active ethyl 4-phenyl-4-hydroxybutyrate, a useful pharmaceutical intermediate (Shiwen Xia, Yongzheng Chen, Zhuo Jun-rui, & Hongmei Xu, 2013).

Hydrogenation Studies

Research by Slavinska et al. (2006) investigated the hydrogenation of ethyl 4-R-2,4-dioxobutyrates at palladium black, producing ethyl 4-R-2-hydroxy-4-oxobutyrate. This demonstrates a potential application in chemical synthesis processes (V. Slavinska, D. Sile, G. Rozenthal, G. Maurops, J. Popelis, M. Katkevich, V. Stonkus, & E. Lukevics, 2006).

pH Profile Design in Bioreduction

Chen et al. (2002) designed an optimal pH profile for the asymmetric reduction of ethyl 4-chloro-3-oxobutyrate, a similar compound to Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate, using baker's yeast. This research can inform process optimization in biotechnological applications (Junghui Chen, Kuan-Po Wang, J. Houng, & Shiou-Ling Lee, 2002).

Asymmetric Synthesis

Wang Jin-ji (2014) synthesized Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate through asymmetric aldol reaction, indicating the versatility of these compounds in synthetic chemistry (Wang Jin-ji, 2014).

Pharmaceutical Intermediates Synthesis

A study by Hao Zhi-hui (2007) synthesized Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate of the antiobesity agent rimonabant, demonstrating the role of similar compounds in pharmaceutical synthesis (Hao Zhi-hui, 2007).

Antibacterial Activity

Patel et al. (2011) explored the antibacterial activity of various ethyl-2-substituted phenyl hydrazono-3-oxobutyrate compounds. This highlights potential biomedical applications for derivatives of Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate (B. P. Patel, H. S. Patel, & P. Shah, 2011).

Catalyst Recycling in Hydrogenation

Starodubtseva et al. (2004) investigated the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate, which is relevant for understanding the catalytic processes involving Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate (E. V. Starodubtseva, M. G. Vinogradov, V. Pavlov, L. S. Gorshkova, & V. Ferapontov, 2004).

properties

IUPAC Name

ethyl 4-(4-hexoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-3-5-6-7-14-22-16-10-8-15(9-11-16)17(19)12-13-18(20)21-4-2/h8-11H,3-7,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNFDDBUNDAQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645797
Record name Ethyl 4-[4-(hexyloxy)phenyl]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate

CAS RN

898757-87-4
Record name Ethyl 4-(hexyloxy)-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[4-(hexyloxy)phenyl]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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